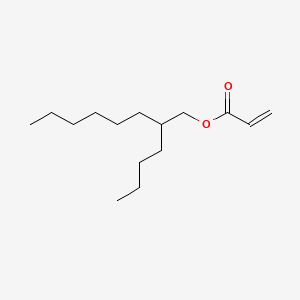
2-Butyloctyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyloctyl acrylate is an organic compound with the molecular formula C15H28O2. It is an ester formed from acrylic acid and 2-butyloctanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butyloctyl acrylate can be synthesized through the esterification of acrylic acid with 2-butyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow processes. One such method involves the reaction of acryloyl chloride with 2-butyloctanol in the presence of a base like triethylamine. This process is carried out in a tubular reactor, which allows for efficient mixing and heat transfer, resulting in high yields and minimal side products .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyloctyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and sealants.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and 2-butyloctanol.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the acrylate group.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or thiols can react with the acrylate group under mild conditions.
Major Products
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 2-butyloctanol
Addition Reactions: Various substituted acrylates depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Butyloctyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Mecanismo De Acción
The mechanism of action of 2-Butyloctyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group is highly reactive and can participate in radical polymerization reactions, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, making them useful in biomedical applications .
Comparación Con Compuestos Similares
2-Butyloctyl acrylate can be compared with other acrylate esters such as:
Butyl acrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives.
Methyl acrylate: Has a lower molecular weight and is used in the production of acrylic fibers and resins.
The uniqueness of this compound lies in its longer alkyl chain, which imparts flexibility and hydrophobicity to the resulting polymers, making them suitable for specific applications where these properties are desired .
Propiedades
Número CAS |
93841-23-7 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
2-butyloctyl prop-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-7-9-10-12-14(11-8-5-2)13-17-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3 |
Clave InChI |
YIQQHZJOSHVSCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





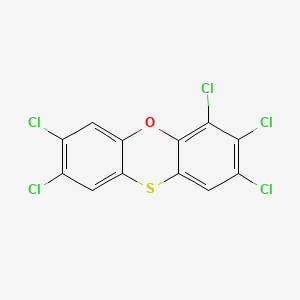

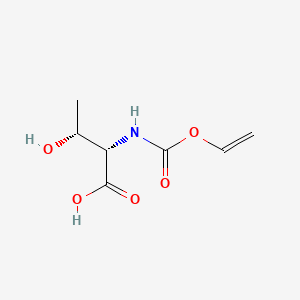
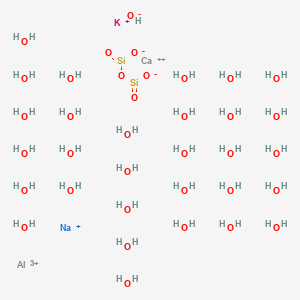
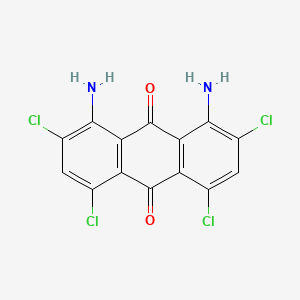

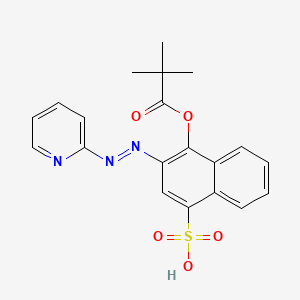
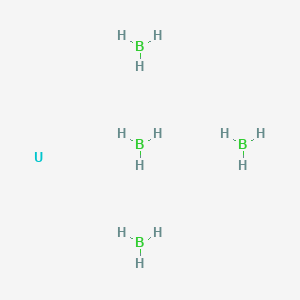
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)


